molecular formula C8H12N2O2 B2938413 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol CAS No. 1864647-54-0

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol

Cat. No.: B2938413
CAS No.: 1864647-54-0
M. Wt: 168.196
InChI Key: RWRPTVDSEVXCAX-UHFFFAOYSA-N
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Description

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol is a heterocyclic compound that features both an imidazole ring and an oxolane ring. The presence of these two functional groups makes it a versatile molecule with potential applications in various fields, including medicinal chemistry and materials science. The imidazole ring is known for its biological activity, while the oxolane ring can contribute to the compound’s solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol typically involves the formation of the imidazole ring followed by the introduction of the oxolane moiety. One common method is the cyclization of a suitable precursor, such as a 2-methylimidazole derivative, with an appropriate oxolane precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-methylimidazole: Shares the imidazole ring but lacks the oxolane moiety.

    Oxolane derivatives: Compounds with an oxolane ring but different substituents on the imidazole ring.

Uniqueness

4-(2-methyl-1H-imidazol-1-yl)oxolan-3-ol is unique due to the combination of the imidazole and oxolane rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

4-(2-methylimidazol-1-yl)oxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-6-9-2-3-10(6)7-4-12-5-8(7)11/h2-3,7-8,11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRPTVDSEVXCAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2COCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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